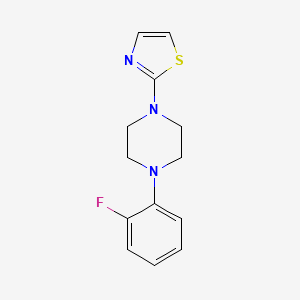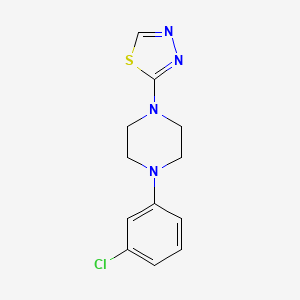![molecular formula C20H29N5O2 B12240533 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12240533.png)
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multi-step organic reactionsKey reagents and catalysts, such as chloroacetonitrile and formamide, are used under reflux conditions to achieve the desired tetracyclic system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and multicomponent reactions are employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify biological activity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to inhibit specific cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact mechanism of action may involve inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrimido[4,5-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide stands out due to its unique combination of heterocyclic rings, which confer distinct biological properties and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in research and industry .
Properties
Molecular Formula |
C20H29N5O2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C20H29N5O2/c1-13-21-18-4-2-3-17(18)19(22-13)24-9-14-11-25(12-15(14)10-24)20(26)23-16-5-7-27-8-6-16/h14-16H,2-12H2,1H3,(H,23,26) |
InChI Key |
IPFSTTVBYYWUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)NC5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Tert-butyl-6-{[1-(2-methanesulfonylbenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12240455.png)
![1-(2-chlorophenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine](/img/structure/B12240459.png)
![N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12240461.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B12240462.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240469.png)
![3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide](/img/structure/B12240479.png)
![3-hydroxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B12240487.png)
![3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B12240502.png)
![3-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12240504.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine](/img/structure/B12240507.png)


![3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-N-ethyl-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B12240518.png)
![2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine](/img/structure/B12240519.png)
